molecular formula C15H12N4S B2625992 3-Pyridin-4-yl-6-(pyridin-2-ylmethylsulfanyl)pyridazine CAS No. 872987-31-0

3-Pyridin-4-yl-6-(pyridin-2-ylmethylsulfanyl)pyridazine

Cat. No. B2625992
CAS RN: 872987-31-0
M. Wt: 280.35
InChI Key: DVQWMJJWTLSPBV-UHFFFAOYSA-N
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Description

This compound is a pyridazine derivative . Pyridazine derivatives are aromatic heterocyclic organic compounds that have been found to exhibit a wide range of pharmacological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyridazine derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular structure of pyridazine derivatives has been elucidated using spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy . The molecular formula is CHN with an average mass of 234.256 Da and a monoisotopic mass of 234.090546 Da .


Chemical Reactions Analysis

Pyridazine derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . They have also been tested for antibacterial and antifungal potential .

Scientific Research Applications

Nonlinear Optics and Electro-Optic Materials

The design of materials with nonlinear optical properties is crucial for applications such as optical signal processing, light frequency transducers, and modulators. Organic push–pull molecules, like our compound, play a significant role in achieving these properties. In particular, the 3-Pyridin-4-yl-6-(pyridin-2-ylmethylsulfanyl)pyridazine structure allows for direct intramolecular charge transfer (ICT) from an electron donor (D) to an acceptor (A) through π-conjugated double bonds. Incorporating this compound into layered inorganic hosts could enhance macroscopic nonlinear- and electro-optic activity .

Intercalation Chemistry and Layered Materials

Layered inorganic compounds, such as clays, silicates, and metal oxalates, serve as excellent host carriers for guest molecules. Our compound can be intercalated into these layered structures, leading to unique properties. For instance, it can be placed between layers of zirconium 4-sulfophenylphosphonate, forming a dense network of hydrogen bonds. Understanding the arrangement of intercalated molecules within these hosts is essential for optimizing their properties .

Supramolecular Chemistry and Host–Guest Systems

Supramolecular chemistry explores non-covalent interactions between molecules. The interlayer space of host materials provides an ideal environment for studying host–guest systems. By investigating the interactions between 3-Pyridin-4-yl-6-(pyridin-2-ylmethylsulfanyl)pyridazine and the host layers, researchers can gain insights into supramolecular assembly, stability, and reactivity .

Molecular Modeling and Simulation

Classical molecular simulation methods allow us to predict the arrangement and orientation of guest molecules within host structures. Researchers can use computational tools to explore the behavior of our compound in different environments, providing valuable data for experimental validation .

Functional Materials for Sensing Applications

The unique electronic and optical properties of our compound make it a potential candidate for sensing applications. Researchers can explore its behavior as a sensor for specific analytes, such as gases, ions, or biomolecules. Surface modification and functionalization could enhance its selectivity and sensitivity .

Materials Science and Crystal Engineering

Understanding crystal packing and intermolecular interactions is essential for crystal engineering. Researchers can investigate the crystal structure of 3-Pyridin-4-yl-6-(pyridin-2-ylmethylsulfanyl)pyridazine and explore its polymorphism, solvates, and co-crystals. These insights contribute to the rational design of new materials with tailored properties .

properties

IUPAC Name

3-pyridin-4-yl-6-(pyridin-2-ylmethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4S/c1-2-8-17-13(3-1)11-20-15-5-4-14(18-19-15)12-6-9-16-10-7-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQWMJJWTLSPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine

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